Methyl Stearate

Catalog No.
S581139
CAS No.
112-61-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Stearate

CAS Number

112-61-8

Product Name

Methyl Stearate

IUPAC Name

methyl octadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3

InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Insol in water; sol in alcohol or ether.
Very sol in ether and chloroform

Synonyms

Octadecanoic Acid Methyl Ester; Stearic Acid Methyl Ester; Emery 2218; Esterol A; Exceparl MS; Kemester 9718; Methyl n-Octadecanoate; Methyl Octadecanoate; Methyl Stearate; NSC 9418; Pastel M 18; Pastell M 180; n-Octadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl stearate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)insol in water; sol in alcohol or ether.very sol in ether and chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9418. It belongs to the ontological category of octadecanoate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl stearate is a high-purity, saturated C18 fatty acid methyl ester (FAME) that serves as a critical intermediate in oleochemical synthesis, a standardized reference material in fuel analytics, and a high-performance organic phase change material (PCM). Unlike crude biodiesel blends or mixed-chain esters, high-purity methyl stearate provides a precise melting point of approximately 38 °C to 39 °C and exceptional resistance to autoxidation [1]. In procurement contexts, it is primarily selected over free fatty acids to eliminate acid-driven corrosion in catalytic reactors, and over unsaturated esters to guarantee long-term formulation stability and reproducible thermal behavior in advanced materials [2].

Substituting methyl stearate with free stearic acid, unsaturated FAMEs (such as methyl oleate), or mixed-chain crude esters compromises both processability and end-product performance. In thermal energy storage, crude ester mixtures exhibit broad, unpredictable melting ranges rather than the sharp, isothermal phase change required for efficient heat absorption [1]. In catalytic synthesis, attempting to use free stearic acid instead of its methyl ester introduces significant acidity that can leach or deactivate transition-metal catalysts, increasing reactor maintenance costs [2]. Furthermore, replacing methyl stearate with unsaturated analogs like methyl oleate drastically reduces the shelf life of formulations due to rapid bis-allylic autoxidation, making unsaturated substitutes unviable for long-term analytical standards or stable lubricants [3].

Oxidation Stability and Formulation Shelf Life

In long-term storage and high-temperature formulations, the degree of unsaturation strictly dictates degradation rates. Under accelerated Rancimat testing (EN 14112 / EN 15751) at 110 °C, fully saturated methyl stearate exhibits an induction period exceeding 24 hours (often measured up to 248 hours in pure states), whereas the monounsaturated analog methyl oleate degrades in approximately 2.5 hours, and polyunsaturated methyl linoleate fails in under 1 hour [1]. This massive differential in oxidative resistance makes methyl stearate the mandatory choice for stable analytical standards and long-life industrial lubricants.

Evidence DimensionRancimat induction period at 110 °C
Target Compound DataMethyl Stearate: >24 hours (up to 248 h)
Comparator Or BaselineMethyl Oleate: ~2.5 hours
Quantified Difference>9.6x increase in oxidation stability
ConditionsAccelerated oxidation via Rancimat method (EN 14112 / EN 15751)

Ensures that chemical standards, lubricants, and cosmetic formulations do not undergo rapid oxidative rancidity during extended storage.

Thermal Trigger Point for Phase Change Materials (PCMs)

For thermal energy storage in building materials or smart textiles, the phase change temperature must align with ambient or near-physiological conditions. Methyl stearate offers a sharp melting point at ~38 °C with a high latent heat of fusion of approximately 210 J/g [1]. In contrast, free stearic acid melts at a much higher 69 °C, which is unusable for human-comfort thermal regulation, while the shorter-chain methyl palmitate melts at 29 °C [2]. Methyl stearate provides the exact thermal trigger required for applications targeting the 35–40 °C thermal management window.

Evidence DimensionMelting point and latent heat of fusion
Target Compound DataMethyl Stearate: ~38 °C (Latent heat: ~210 J/g)
Comparator Or BaselineStearic Acid: ~69 °C ; Methyl Palmitate: ~29 °C
Quantified DifferenceProvides a precise ~38 °C trigger, 31 °C lower than the free acid.
ConditionsDifferential Scanning Calorimetry (DSC) thermal cycling

Allows engineers to design thermal energy storage systems specifically tuned to near-body or warm-ambient temperatures.

Precursor Suitability for Catalytic Hydrogenation

When synthesizing high-value fatty alcohols like octadecanol, the choice of C18 precursor significantly impacts catalyst longevity. Free stearic acid contains an active carboxylic proton that can react with and deactivate basic or transition-metal catalysts (e.g., Co/HAP) through salt formation and unwanted decarboxylation [1]. Methyl stearate, being a neutral ester, bypasses this acid-base degradation pathway, allowing for efficient catalytic transfer hydrogenation to octadecanol with high selectivity and prolonged catalyst lifecycle [2].

Evidence DimensionCatalyst compatibility and reaction pathway
Target Compound DataMethyl Stearate: Neutral precursor, high selectivity to octadecanol
Comparator Or BaselineStearic Acid: Acidic precursor, promotes catalyst deactivation and decarboxylation
Quantified DifferenceEliminates acid-driven catalyst leaching and side-product formation.
ConditionsCatalytic transfer hydrogenation over metal/support catalysts

Lowers industrial processing costs by extending the lifespan of expensive hydrogenation catalysts and improving target alcohol yield.

Organic Phase Change Materials (PCMs) for Smart Textiles and Buildings

Due to its precise ~38 °C melting point and high latent heat (~210 J/g), methyl stearate is directly utilized in microencapsulated PCMs for thermal buffering in human-contact environments, where stearic acid's 69 °C melting point would be ineffective [1].

Analytical Standards for Biodiesel and Oleochemical Profiling

Because it resists autoxidation for >24 hours under accelerated conditions (unlike methyl oleate or linoleate), high-purity methyl stearate is a mandatory saturated reference standard for GC/MS calibration in the fuel and lubricants industry [2].

Non-Corrosive Precursor for Stearyl Alcohol Synthesis

Leveraged in catalytic hydrogenation reactors where the acidity of free stearic acid would degrade basic or transition-metal catalysts, enabling high-yield continuous production of octadecanol [3].

Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992)
NKRA; Pellets or Large Crystals, Liquid; Liquid
Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline]
Solid

Color/Form

White crystals
Semisolid

XLogP3

9

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 Da

Monoisotopic Mass

298.287180451 Da

Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992)
443 °C
Boiling point: 215 °C @ 15 mm Hg
181.00 to 182.00 °C. @ 4.00 mm Hg

Flash Point

307 °F (NTP, 1992)
307 °F (153 °C)

Heavy Atom Count

21

Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float
0.8498 @ 40 °C/4 °C

LogP

8.35 (LogP)
8.35
log Kow= 8.35

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

100 °F (NTP, 1992)
39.1 °C

UNII

8D4NXF3ZH7

Vapor Pressure

0.0000136 [mmHg]
1.36X10-5 mm Hg @ 25 °C

Other CAS

112-61-8

Wikipedia

Methyl stearate

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Method of purification: vacuum fraction distillation.
Esterification of stearic acid with methanol or stearin with methanol.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Octadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

MASS SPECTROMETRY DETERMINES METHYL STEARATE DOWN TO 5 NG.

Dates

Last modified: 08-15-2023
1. J. Hunter, J. Zhang, and P. Kris-Etherton “Cardiovascular disease risk of dietary stearic acid compared with trans, other saturated, and unsaturated fattyacids: a systematic review” Am J Clin Nutr, vol. 91 pp. 46-63, 20102. H. Uludag et al. “Formulation and Delivery of siRNA by Oleic Acid and Stearic Acid Modified Polyethylenimine” Mol. Pharmaceuticals, vol. 6 pp. 121-133, 20093.Y-Z. Du et al “Shell cross-linked stearic acid grafted chitosan oligosaccharide self-aggregated micelles for controlled release of paclitaxel” Colloids andSurfaces B: Biointerfaces, vol. 50 pp. 97-103, 2006

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